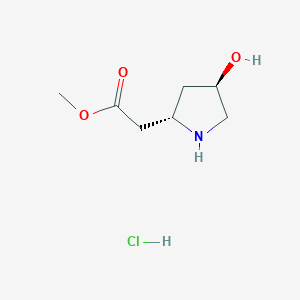

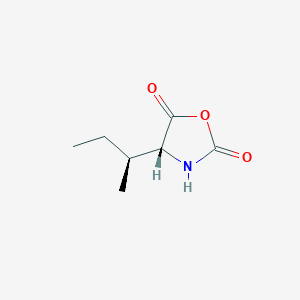

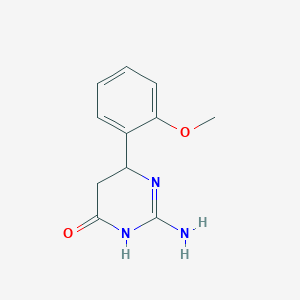

![molecular formula C18H26N2O B11769831 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on ist eine komplexe organische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzylgruppe aus, die an das Stickstoffatom eines Piperidinrings gebunden ist, der wiederum mit einer Methylgruppe substituiert ist. Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Die Synthese von 1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Reaktion von Piperidin mit Benzylchlorid in Gegenwart einer Base, gefolgt von der Methylierung des resultierenden Produkts. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und einer Base wie Natriumhydroxid oder Kaliumcarbonat. Industrielle Produktionsmethoden können effizientere katalytische Prozesse beinhalten, um höhere Ausbeuten und Reinheit zu erreichen.

Chemische Reaktionsanalyse

1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann die Verbindung beispielsweise mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden. Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um die entsprechenden Amine zu erhalten. Substitutionsreaktionen, wie beispielsweise nucleophile Substitution, können mit Reagenzien wie Natriumhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wird die Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen. In der Medizin wird sie auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Schmerzen, Angstzuständen und Depressionen untersucht. Darüber hinaus findet die Verbindung Anwendungen in der Industrie als Zwischenprodukt bei der Herstellung verschiedener Chemikalien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen im Körper. Die Verbindung bindet bekanntlich an bestimmte Rezeptoren im zentralen Nervensystem, moduliert deren Aktivität und führt zu verschiedenen physiologischen Wirkungen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab. Beispielsweise kann die Verbindung bei der Behandlung von Schmerzen mit Opioidrezeptoren interagieren, während sie bei der Behandlung von Angstzuständen die Aktivität von GABA-Rezeptoren modulieren kann.

Analyse Chemischer Reaktionen

1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as pain, anxiety, and depression. Additionally, the compound finds applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the treatment of pain, the compound may interact with opioid receptors, while in the treatment of anxiety, it may modulate the activity of GABA receptors.

Vergleich Mit ähnlichen Verbindungen

1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on kann mit anderen ähnlichen Verbindungen wie Benzylpiperazin und Methylbenzylpiperazin verglichen werden. Diese Verbindungen teilen eine ähnliche Piperidinringstruktur, unterscheiden sich jedoch in der Art und Position der Substituenten. Die Einzigartigkeit von 1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on liegt in seinem spezifischen Substitutionsmuster, das ihm unterschiedliche chemische und pharmakologische Eigenschaften verleiht. Während Benzylpiperazin beispielsweise für seine stimulierenden Wirkungen bekannt ist, kann 1’-Benzyl-4’-methyl-[1,4’-Bipiperidin]-4-on aufgrund seiner einzigartigen Struktur unterschiedliche pharmakologische Aktivitäten aufweisen.

Referenzen

Eigenschaften

Molekularformel |

C18H26N2O |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

1-(1-benzyl-4-methylpiperidin-4-yl)piperidin-4-one |

InChI |

InChI=1S/C18H26N2O/c1-18(20-11-7-17(21)8-12-20)9-13-19(14-10-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |

InChI-Schlüssel |

LGLAFLBCZNKOLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)N3CCC(=O)CC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

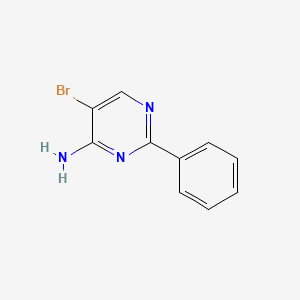

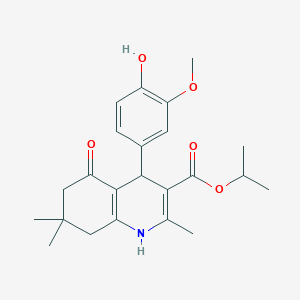

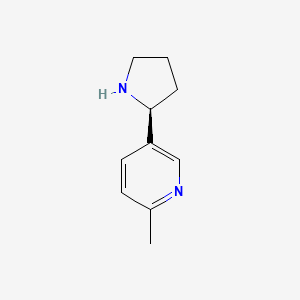

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)

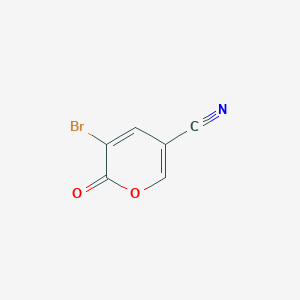

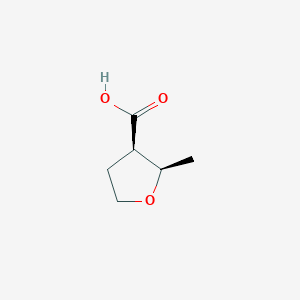

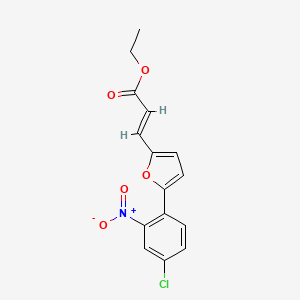

![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)

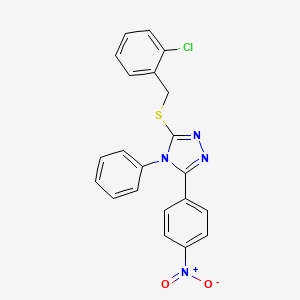

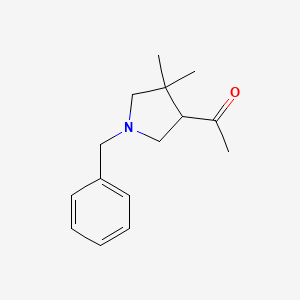

![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)